FXIIa Inhibitory Potency Comparison
FXIIa-IN-3 (Compound 8) demonstrates an IC50 of 0.045 ± 0.003 μM against human FXIIa, representing a 38-fold improvement in potency compared to Compound 7 (IC50 = 1.7 ± 0.2 μM) and approximately 1.4-fold lower potency than the most potent triazole analog Compound 22 (FXIIa-IN-4; IC50 = 0.032 μM) in the same assay series [1]. The Hill slope for FXIIa-IN-3 is 1.1 ± 0.1, indicating a binding stoichiometry consistent with 1:1 inhibitor–enzyme interaction [1].
| Evidence Dimension | FXIIa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.045 ± 0.003 μM |
| Comparator Or Baseline | Compound 7: 1.7 ± 0.2 μM; Compound 22 (FXIIa-IN-4): 0.032 μM; Reference inhibitor RA: 0.11 ± 0.01 μM |
| Quantified Difference | 38-fold more potent than Compound 7; 1.4-fold less potent than Compound 22; 2.4-fold more potent than RA |
| Conditions | Chromogenic substrate hydrolysis assay; Tris–HCl buffer, pH 7.4, 37 °C; spectrophotometric monitoring |
Why This Matters
Procurement of FXIIa-IN-3 provides an intermediate-potency reference point within the triazole SAR series, enabling researchers to benchmark novel analogs against a well-characterized, moderately potent scaffold while avoiding the thrombin cross-reactivity limitations of Compound 7 and the reduced thrombin inhibition of Compound 22.
- [1] Woodland MD, Afosah DK, Al-Horani RA. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. ACS Omega. 2024;9(9):10694–10708. Table 1. View Source
